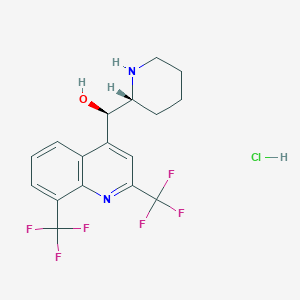

(R*,R*)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol hydrochloride

説明

(R*,R*)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with trifluoromethyl groups and a piperidinyl methanol moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in medicinal chemistry and other research areas.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (R*,R*)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol hydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:

Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions, including cyclization and functional group modifications.

Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Attachment of the Piperidinyl Methanol Moiety: The piperidinyl methanol moiety is attached through nucleophilic substitution reactions, often using piperidine derivatives and appropriate protecting groups.

Final Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically through the reaction with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography.

化学反応の分析

Types of Reactions

(R*,R*)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl methanol moiety, forming corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the quinoline core or other functional groups to more reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the quinoline core or the piperidinyl methanol moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates are employed under conditions such as reflux or microwave-assisted synthesis.

Major Products

The major products formed from these reactions include various quinoline derivatives, piperidine derivatives, and substituted methanol compounds, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmacological Properties

Mefloquine hydrochloride is primarily known for its antimalarial properties. It is a derivative of quinoline and exhibits a unique mechanism of action that interferes with the malaria parasite's ability to metabolize heme, leading to the accumulation of toxic levels of heme within the parasite. This property makes it effective against both Plasmodium falciparum and Plasmodium vivax, two of the most prevalent malaria-causing parasites.

Therapeutic Uses

Mefloquine hydrochloride has been extensively used in clinical settings for the treatment and prevention of malaria. Its efficacy has been documented in various clinical trials and studies.

Antimalarial Treatment

- Clinical Efficacy : Mefloquine is effective in treating acute malaria infections and is often used in combination therapies to enhance efficacy and reduce resistance development.

- Prophylactic Use : It is also used as a prophylactic agent for travelers to endemic regions, demonstrating significant protective effects against malaria infection.

Potential Applications Beyond Malaria

Recent studies have explored the potential of mefloquine hydrochloride in treating other conditions:

- Viral Infections : Research has indicated that mefloquine may exhibit antiviral properties against certain viruses, such as JC virus, showing promise in treating viral infections beyond its traditional use .

- Neurological Disorders : Given its interaction with neurotransmitter systems, there is ongoing research into its potential application in treating neurological disorders such as anxiety and depression .

Case Studies and Research Findings

Several studies have documented the effectiveness and safety profile of mefloquine hydrochloride in various applications:

作用機序

The mechanism of action of (R*,R*)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

類似化合物との比較

Similar Compounds

- (R,R)-(2,8-Difluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol hydrochloride**

- (R,R)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-ethanol hydrochloride**

Uniqueness

(R*,R*)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol hydrochloride is unique due to the presence of both trifluoromethyl groups and the piperidinyl methanol moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

(R*,R*)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol hydrochloride (CAS No. 51773-92-3) is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and antiviral applications. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H17ClF6N2O |

| Molecular Weight | 414.77 g/mol |

| Appearance | White powder |

| Storage Conditions | Inert atmosphere, Room Temperature |

| Hazard Statements | H302 (Harmful if swallowed) |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of melanoma cell lines, specifically A2058 and MeWo. The compound's mechanism appears to involve:

- Induction of Apoptosis: The compound triggers programmed cell death in cancer cells while sparing normal cells such as melanocytes and fibroblasts .

- Targeting Heat Shock Proteins (Hsp70 and Hsp110): Research indicates that the compound may inhibit these proteins, which are crucial for cancer cell survival and proliferation .

Case Study: Melanoma Cell Lines

In a controlled study, the compound was tested against various melanoma cell lines at different concentrations. The results indicated a significant reduction in cell viability at concentrations as low as 20 µM, with no observed toxicity in non-malignant control cells.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. A study demonstrated that it inhibits viral replication post-entry without blocking viral entry into cells . This mechanism suggests potential applications in treating viral infections.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Anticancer Efficacy | Effective against melanoma cell lines (IC50 ~ 20 µM) |

| Viral Replication Inhibition | Inhibits JC virus replication post-entry |

Molecular Modeling Studies

Molecular docking studies have provided insights into the binding affinity of the compound to target proteins involved in cancer progression and viral replication. The results suggest that the compound binds effectively to Hsp70, indicating a potential for multi-targeted therapeutic strategies .

特性

IUPAC Name |

(R)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F6N2O.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;/h3-5,8,12,15,24,26H,1-2,6-7H2;1H/t12-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESWYMRNZNDGBX-XRZFDKQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)[C@@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClF6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459293 | |

| Record name | [2,8-Bis(trifluoromethyl)quinolin-4-yl][(2R)-piperidin-2-yl]methanol hydrochloride (1:1) (incorrect configuration definition!) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58560-52-4 | |

| Record name | [2,8-Bis(trifluoromethyl)quinolin-4-yl][(2R)-piperidin-2-yl]methanol hydrochloride (1:1) (incorrect configuration definition!) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。